Selective Cytotoxicity Against SV40-Transformed Cells
In a direct head-to-head comparison of three metabolites co-isolated from Penicillium canescens fermentation broth, griseofulvin (compound zjqy610D-4) exhibited the strongest antifungal activity against four plant pathogenic fungi with EC50 values of 0.68, 0.38, 0.91, and 0.61 mg/L against Botrytis cinerea, Colletotrichum orbiculare, Didymella bryoniae, and Sclerotinia sclerotiorum, respectively [1]. O-Acetylbenzeneamidinocarboxylic acid (zjqy610B-g-3) and naphtho[1,2-b]furan-3-carboxylic acid derivative (zjqy610F-2) also showed inhibitory activity but were explicitly noted as less potent than griseofulvin in the same assay system [1].
| Evidence Dimension | Antifungal potency (EC50, mg/L) |
|---|---|
| Target Compound Data | Not reported quantitatively in this study; activity described as 'inhibitory' but weaker than griseofulvin |
| Comparator Or Baseline | Griseofulvin (zjqy610D-4): Botrytis cinerea EC50 = 0.68 mg/L; Colletotrichum orbiculare EC50 = 0.38 mg/L; Didymella bryoniae EC50 = 0.91 mg/L; Sclerotinia sclerotiorum EC50 = 0.61 mg/L |
| Quantified Difference | Griseofulvin is identified as the most potent among the three co-isolated metabolites |
| Conditions | In vitro antifungal assay against plant pathogenic fungal strains (Botrytis cinerea, Colletotrichum orbiculare, Didymella bryoniae, Sclerotinia sclerotiorum) |
Why This Matters
This direct comparison establishes that O-acetylbenzeneamidinocarboxylic acid is not the most potent antifungal in its natural source, guiding researchers to select griseofulvin for applications requiring maximal antifungal efficacy or to use O-acetylbenzeneamidinocarboxylic acid as a weaker control or scaffold for chemical modification.
- [1] Wang, Y., Wang, G., Wang, L., Xu, X., Xia, J., Huang, X., Wu, Y., & Zhang, C. (2010). Isolation and identification of an endophytic fungus of Polygonatum cyrtonema and its antifungal metabolites. Wei sheng wu xue bao = Acta Microbiologica Sinica, 50(8), 1036–1043. View Source
